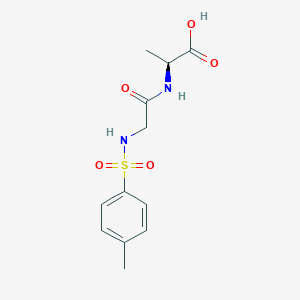

N-(4-Methylbenzene-1-sulfonyl)glycyl-L-alanine

Description

N-(4-Methylbenzene-1-sulfonyl)glycyl-L-alanine is a sulfonamide-modified dipeptide derived from glycyl-L-alanine (GLA), a naturally occurring dipeptide composed of glycine and L-alanine residues. The compound features a 4-methylbenzenesulfonyl (tosyl) group attached to the N-terminus of GLA. This modification is typical in medicinal chemistry to enhance metabolic stability or alter physicochemical properties.

Synthesis:

The synthesis of this compound likely involves reacting glycyl-L-alanine with 4-methylbenzene-1-sulfonyl chloride (tosyl chloride) under basic conditions. Evidence from analogous sulfonamide syntheses (e.g., in []) suggests the use of polar aprotic solvents like DMF or 1,4-dioxane, with NaH or similar bases to deprotonate the amine group of GLA before sulfonylation. Reaction times and temperatures vary, but yields typically range from 72% to 87% for similar sulfonamide derivatives.

Properties

CAS No. |

920323-95-1 |

|---|---|

Molecular Formula |

C12H16N2O5S |

Molecular Weight |

300.33 g/mol |

IUPAC Name |

(2S)-2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]propanoic acid |

InChI |

InChI=1S/C12H16N2O5S/c1-8-3-5-10(6-4-8)20(18,19)13-7-11(15)14-9(2)12(16)17/h3-6,9,13H,7H2,1-2H3,(H,14,15)(H,16,17)/t9-/m0/s1 |

InChI Key |

JQLYIDJKMMOPPF-VIFPVBQESA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N[C@@H](C)C(=O)O |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylbenzene-1-sulfonyl)glycyl-L-alanine typically involves the reaction of 4-methylbenzenesulfonyl chloride with glycyl-L-alanine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: 4-Methylbenzenesulfonyl chloride is reacted with glycyl-L-alanine in the presence of a base such as triethylamine.

Step 2: The reaction mixture is stirred at room temperature for several hours.

Step 3: The product is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of N-(4-Methylbenzene-1-sulfonyl)glycyl-L-alanine may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylbenzene-1-sulfonyl)glycyl-L-alanine can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Methylbenzene-1-sulfonyl)glycyl-L-alanine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Methylbenzene-1-sulfonyl)glycyl-L-alanine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties :

- Molecular Formula : C₁₂H₁₆N₂O₅S (calculated based on GLA backbone + tosyl group).

- Molecular Weight : ~312.33 g/mol.

Comparison with Similar Compounds

Sulfonamide-Modified Dipeptides

N-(4-Methylbenzene-1-sulfonyl)glycyl-L-alanine belongs to a class of sulfonamide-functionalized peptides. Comparisons with structurally related compounds include:

Key Findings :

- The tosyl group confers higher metabolic stability than chloroacetyl derivatives due to reduced enzymatic recognition.

- Solubility decreases with bulky substituents (e.g., alkylthio groups in []), but the tosyl group balances hydrophobicity and synthetic feasibility.

Unmodified Dipeptides: Glycyl-L-alanine and Isomers

Unmodified GLA serves as the baseline for comparison:

Thermal Behavior :

Fast scanning calorimetry (FSC) studies show unmodified GLA decomposes upon melting, but sulfonylation may stabilize the structure, delaying decomposition.

Enzymatic Susceptibility

Acylase I hydrolyzes glycyl-L-alanine with high activity in kidney homogenates (3× higher than in liver). Sulfonylation likely shields the peptide bond, as seen in chloroacetyl derivatives, which require distinct enzymes (e.g., L-dipeptidase) for hydrolysis. This modification enhances metabolic stability, a critical factor in drug design.

Stability Under Irradiation

Gamma-irradiated GLA forms stable radicals detectable via EPR, primarily due to cleavage at the α-carbon. The tosyl group in N-tosyl-GLA may alter radical formation pathways by introducing electron-withdrawing effects, though experimental data are lacking. Comparative studies with N-acetylated derivatives (e.g., N-glycyl-L-leucine in []) could provide insights.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.